molecular formula C16H14N2S B12875410 1,5-Diphenyl-3-methylthio-1H-pyrazole CAS No. 80967-26-6

1,5-Diphenyl-3-methylthio-1H-pyrazole

Cat. No.: B12875410
CAS No.: 80967-26-6
M. Wt: 266.4 g/mol
InChI Key: KUEGNDBTGQMRSE-UHFFFAOYSA-N
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Description

1,5-Diphenyl-3-methylthio-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two phenyl groups at positions 1 and 5, and a methylthio group at position 3. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-3-methylthio-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. This reaction typically requires a catalyst, such as iodine, and proceeds under mild conditions . Another method involves the reaction of substituted phenylhydrazine with α, β-unsaturated aldehydes or ketones in the presence of a catalyst like vitamin B1 .

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclocondensation reactions. The use of green catalysts, such as vitamin B1, is preferred due to their favorable catalytic activity and reusability . The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-3-methylthio-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a methyl group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-3-methylthio-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diphenyl-3-methylthio-1H-pyrazole is unique due to the presence of both phenyl and methylthio groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

80967-26-6

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

3-methylsulfanyl-1,5-diphenylpyrazole

InChI

InChI=1S/C16H14N2S/c1-19-16-12-15(13-8-4-2-5-9-13)18(17-16)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

KUEGNDBTGQMRSE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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